molecular formula C28H30N2O3 B601926 Darifenacin N-Oxide CAS No. 1391080-40-2

Darifenacin N-Oxide

Cat. No.: B601926
CAS No.: 1391080-40-2
M. Wt: 442.55
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Classification

Darifenacin N-Oxide is chemically designated as 2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-oxidopyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide . This systematic name reflects its structural features, including the pyrrolidine ring with an N-oxide functional group, a diphenylmethyl acetamide moiety, and a dihydrobenzofuran substituent.

Synonyms and Identifiers

  • Common Names : this compound, (S)-2-[1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]-1-oxidopyrrolidin-3-yl]-2,2-diphenyl acetamide.
  • CAS Number : 1391080-40-2.
  • SMILES : C1C[N+](CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)[O-].
  • InChI : InChI=1S/C28H30N2O3/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(32,20-25)16-13-21-11-12-26-22(19-21)15-18-33-26/h1-12,19,25H,13-18,20H2,(H2,29,31).
Property Value Source
IUPAC Name 2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-oxidopyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide
CAS Number 1391080-40-2
SMILES C1C[N+](CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)[O-]

Molecular Formula and Weight Analysis

This compound has the molecular formula C28H30N2O3 , with a computed molecular weight of 442.5 g/mol . This corresponds to the parent compound darifenacin (C28H30N2O2), with an additional oxygen atom in the N-oxide group.

Key Physicochemical Properties

Property Value Source
Molecular Formula C₂₈H₃₀N₂O₃
Molecular Weight 442.5 g/mol
SMILES Notation C1C[N+](CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)[O-]

Stereochemical Configuration and Chiral Centers

This compound retains the (S)-stereochemical configuration of its parent compound, darifenacin, as confirmed by its structural relationship. The chiral center resides in the pyrrolidine ring, where the N-oxide group is positioned.

Chiral Center Analysis

  • Configuration : (S)-configuration at the pyrrolidine carbon.
  • Significance : The stereochemistry is critical for receptor binding, as darifenacin’s selectivity for M3 muscarinic receptors depends on its spatial arrangement.

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic methods are essential for confirming this compound’s structure. While specific spectral data for this compound are not explicitly detailed in public sources, related studies on darifenacin and its impurities provide insights into analytical approaches.

Key Techniques and Findings

Technique Application Source
NMR Used to confirm the (S)-configuration and N-oxide functionality in related impurities (e.g., Imp-C).
IR Identifies functional groups (e.g., N-O stretch, carbonyl groups) in darifenacin derivatives.
MS Confirms molecular weight and fragmentation patterns in LC-MS/MS studies.

Hypothetical Spectral Features

  • NMR : Peaks corresponding to the pyrrolidine N-oxide group (δ ~3–4 ppm) and aromatic protons (δ ~6–8 ppm).
  • IR : Absorption bands for N-O (~1250–1300 cm⁻¹) and amide carbonyl (~1675 cm⁻¹).
  • MS : Molecular ion peak at m/z 442.5 (C₂₈H₃₀N₂O₃⁺).

X-ray Crystallographic Data and Solid-State Properties

This compound’s X-ray crystallography data are not publicly available, but structural analogs provide insights into its potential solid-state behavior. For example, darifenacin hydrobromide exhibits polymorphic forms characterized by distinct X-ray powder diffraction (XRPD) patterns.

Polymorphic Behavior in Related Compounds

Property Darifenacin Hydrobromide Source
Polymorphs Form A1 (2θ peaks at ~23.44°, 27.12°, 36.68°) and others.
Solubility Enhanced by amorphous forms, critical for pharmaceutical formulations.

Hypothetical Solid-State Properties

  • XRPD : Peaks indicative of crystalline packing, though specific patterns remain unreported.
  • Thermal Stability : Likely similar to darifenacin, with decomposition above 200°C (hypothetical).

Properties

CAS No.

1391080-40-2

Molecular Formula

C28H30N2O3

Molecular Weight

442.55

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Darifenacin Impurity C

Origin of Product

United States

Preparation Methods

Reagent-Based Oxidation

The most common approach involves oxidizing Darifenacin using peroxide-based reagents. Hydrogen peroxide (H₂O₂) in methanol or acetic acid is widely employed, with reaction times ranging from 6 to 24 hours at temperatures of 25–50°C. Sodium percarbonate (Na₂CO₃·1.5H₂O₂) serves as an alternative oxygen source, particularly in aqueous or alcoholic solvents, achieving yields exceeding 85% under reflux conditions. Titanium silicalite (TS-1) catalysts enhance selectivity by facilitating electrophilic oxidation of the tertiary amine group in Darifenacin, minimizing side reactions such as over-oxidation or ring-opening.

Table 1: Comparative Analysis of Oxidizing Agents

ReagentSolventTemperature (°C)Time (h)Yield (%)
H₂O₂ (30%)Methanol401278
Na₂CO₃·1.5H₂O₂Water/Ethanol60888
TS-1/H₂O₂Methanol252492

Catalytic and Solvent Effects

Polar aprotic solvents such as acetonitrile and dimethylformamide (DMF) improve reaction kinetics by stabilizing intermediates, while protic solvents like methanol enhance solubility of Darifenacin. The addition of bases such as potassium hydroxide (KOH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) accelerates deprotonation steps, critical for N-oxide formation. For example, DBU in dichloromethane increases reaction efficiency by 30% compared to non-catalytic conditions.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Recent patents describe packed-bed microreactors using titanium silicalite catalysts for continuous this compound production. This method minimizes thermal runaway risks associated with batch processes and achieves a space-time yield of 1.2 kg/L·h, outperforming traditional stirred-tank reactors by 40%.

Purification and Isolation

Post-oxidation, this compound is isolated via acid-base extraction. The crude product is dissolved in hydrochloric acid (HCl, 1 M) and washed with ethyl acetate to remove unreacted Darifenacin. Neutralization with sodium bicarbonate (NaHCO₃) precipitates the N-oxide, which is further purified by recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) analyses confirm purities >99.5%, with residual solvents below International Council for Harmonisation (ICH) limits.

Degradation Studies and Stability Considerations

Forced Degradation Pathways

This compound is susceptible to reduction under acidic conditions (pH < 3), reverting to Darifenacin. Oxidative stress studies using 3% H₂O₂ at 70°C demonstrate <5% degradation over 72 hours, confirming its stability under accelerated conditions. Photolytic exposure (1.2 million lux·h) induces minimal decomposition (<2%), underscoring the compound’s robustness in pharmaceutical formulations.

Mass Balance and Impurity Profiling

Liquid chromatography-mass spectrometry (LC-MS) identifies this compound (m/z 428.20 [M+H]⁺) as the primary oxidative degradation product of Darifenacin. Mass balance studies show 98.2–99.8% recovery, validating the synthesis and isolation protocols.

Analytical Methodologies for Quality Control

Chromatographic Separation

A reversed-phase ultra-performance liquid chromatography (RP-UPLC) method employing a C18 column (2.1 × 100 mm, 1.7 µm) achieves baseline separation of this compound from related impurities in 13 minutes. Mobile phase optimization via central composite design (CCD) identifies acetonitrile:phosphate buffer (pH 3.0) (55:45 v/v) as optimal, with a flow rate of 0.3 mL/min.

Table 2: UPLC Method Validation Parameters

ParameterResult
Linearity (R²)0.9991–0.9999
Precision (% RSD)0.8–1.5
LOD (µg/mL)0.08
LOQ (µg/mL)0.25

Spectroscopic Characterization

Fourier-transform infrared spectroscopy (FT-IR) of this compound reveals characteristic N-O stretching vibrations at 960 cm⁻¹, absent in the parent compound. Nuclear magnetic resonance (NMR) spectroscopy confirms the N-oxide structure through downfield shifts of the pyrrolidine nitrogen proton signals (δ 3.8–4.2 ppm) .

Chemical Reactions Analysis

Types of Reactions

Darifenacin N-Oxide undergoes various chemical reactions, including:

    Oxidation: The primary reaction for its formation.

    Reduction: Potential reduction back to Darifenacin under specific conditions.

    Substitution: Possible substitution reactions at the nitrogen or oxygen atoms.

Common Reagents and Conditions

    Oxidation: Sodium percarbonate, titanium silicalite with hydrogen peroxide, sodium perborate.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: this compound.

    Reduction: Darifenacin.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Research Applications

1. Model Compound for Oxidation Studies
Darifenacin N-Oxide serves as a model compound to study oxidation reactions and the stability of N-oxides. Its formation primarily involves the oxidation of darifenacin, which can be achieved using reagents such as sodium percarbonate or titanium silicalite with hydrogen peroxide. Understanding the stability and reactivity of this compound aids in developing better pharmaceutical formulations and analyzing potential impurities.

2. Mechanistic Studies
The compound is utilized in mechanistic studies to investigate the pathways of oxidation and reduction reactions. It can undergo reduction back to darifenacin under specific conditions, providing insights into the reactivity of similar chemical structures.

1. Interaction with Muscarinic Receptors
this compound exhibits significant biological activity by interacting with muscarinic receptors, particularly the M3 subtype. This interaction is crucial for understanding its pharmacological effects and potential therapeutic applications in treating OAB. The compound's mechanism of action involves inhibiting bladder smooth muscle contraction, thereby alleviating symptoms associated with OAB .

2. Impurity in Pharmaceutical Formulations
As a potential impurity in darifenacin formulations, this compound's presence may influence the efficacy and safety profiles of medications. Investigating this compound helps ensure quality control in pharmaceutical preparations and enhances patient safety by minimizing adverse effects related to impurities.

Medical Applications

1. Clinical Efficacy
Clinical studies have shown that darifenacin significantly improves major symptoms of OAB without significant central nervous system or cardiac adverse events. The efficacy of darifenacin has been documented across multiple clinical trials, where dosages of 7.5 mg and 15 mg resulted in substantial reductions in urinary incontinence episodes compared to placebo .

2. Side Effect Management
Research highlights the importance of monitoring side effects such as dry mouth and constipation associated with darifenacin treatment. Understanding these effects is essential for managing patient care effectively .

Industrial Applications

1. Analytical Method Development
In industrial settings, this compound is employed in developing analytical methods to detect and quantify impurities in pharmaceutical products. This application is vital for maintaining drug quality and compliance with regulatory standards.

Table 1: Summary of Clinical Findings on Darifenacin

Study TypeSample SizeDosage (mg/day)Efficacy (%)Side Effects (%)
Phase III4000+7.5/1560-7014.8
Phase IVVaries7.5/156521.3

Case Study on Efficacy
In a study involving elderly patients with OAB, darifenacin demonstrated a significant reduction in urinary incontinence episodes compared to placebo, showcasing its effectiveness as a treatment option.

Side Effect Management
A case report emphasized managing constipation as a side effect in patients treated with darifenacin, underscoring the necessity for careful monitoring during treatment.

Mechanism of Action

Darifenacin N-Oxide, like Darifenacin, is believed to interact with muscarinic receptors, particularly the M3 receptor subtype. This interaction inhibits the contraction of bladder smooth muscle, reducing symptoms of overactive bladder . The exact molecular pathways and targets involved in the action of this compound are still under investigation.

Comparison with Similar Compounds

Darifenacin vs. Darifenacin N-Oxide

However, insights can be drawn from analogous N-oxide metabolites:

  • Darifenacin’s favorable central nervous system (CNS) safety profile may partly result from its N-oxide metabolite’s reduced brain uptake, similar to sorafenib N-oxide, which shows comparable brain uptake efficiency (Kp ~1.0) to its parent drug despite higher plasma AUC .
  • Pharmacokinetics : Sorafenib N-oxide exhibits a 16% increase in plasma AUC when co-administered with paracetamol . While darifenacin’s N-oxide PK remains unquantified, its structural similarity suggests possible interactions with enzyme inducers or inhibitors.
Table 1: Key Properties of Darifenacin and Selected N-Oxides
Compound CAS Number Molecular Formula Molecular Weight Key Characteristics
Darifenacin 133099-04-4 C₂₈H₃₀N₂O₂ 426.55 Antimuscarinic; low CNS side effects; superior tolerability vs. oxybutynin
This compound 97483-11-9 C₂₈H₃₀N₂O₃ 442.55 Impurity/metabolite; increased polarity; diastereomeric mixture
Sorafenib N-Oxide N/A C₂₁H₁₆ClF₃N₄O₄ 503.82 Metabolite with similar brain uptake (Kp 1.05); higher plasma AUC with paracetamol

Comparison with Other Antimuscarinics

Darifenacin’s clinical advantages over oxybutynin and tolterodine include fewer side effects (e.g., dry mouth, constipation) while maintaining equivalent efficacy . Its N-oxide form contrasts with metabolites of other OAB drugs:

  • Oxybutynin : Metabolized to N-desethyloxybutynin, which contributes to systemic anticholinergic effects. This compound’s reduced lipophilicity may limit such off-target effects.
  • Tolterodine : Primarily metabolized via CYP2D6 to 5-hydroxymethyl derivatives, which retain antimuscarinic activity. This compound, however, is likely inactive or less potent due to structural modification.

Structural and Functional Analogues

  • Natural N-Oxides : Alkaloids like antofin N-oxide (from Ficus septica) share the N-oxide functional group but differ in biological activity, primarily serving as plant defense compounds .
  • Synthetic N-Oxides: Tryptophan dioxygenase inhibitors (e.g., 3-aminoisoxazolopyridines) utilize N-oxides to enhance solubility or modulate enzyme binding . This compound’s role in drug design remains speculative but could mirror these principles.

Biological Activity

Darifenacin N-Oxide is a derivative of darifenacin, an antimuscarinic agent primarily indicated for the treatment of overactive bladder (OAB). This compound exhibits significant biological activity, particularly in its interaction with muscarinic receptors. Understanding the biological activity of this compound involves examining its mechanism of action, pharmacological effects, and clinical implications.

This compound is synthesized through the oxidation of darifenacin, utilizing various reagents such as sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide, and sodium perborate in acetic acid. The reaction conditions can be optimized to achieve high yields and purity levels.

Table 1: Synthesis Methods for this compound

ReagentReaction TypeConditions
Sodium percarbonateOxidationAqueous solution
TS-1 + Hydrogen peroxideOxidationMethanol solvent
Sodium perborate + Acetic acidOxidationAcidic medium

This compound functions primarily as a selective antagonist for the M3 muscarinic acetylcholine receptor. This receptor mediates bladder smooth muscle contraction. By inhibiting this receptor, this compound reduces the urgency and frequency of urination in patients with OAB. This mechanism is similar to that of its parent compound, darifenacin, which has been extensively studied in clinical settings.

Key Pharmacological Effects

  • Muscarinic Receptor Interaction : this compound shows a higher affinity for M3 receptors compared to other subtypes, leading to effective management of bladder overactivity .
  • Side Effects : Common side effects include constipation and dry mouth, which are typical for antimuscarinic agents .

Clinical Studies and Findings

Clinical trials have evaluated the efficacy and safety profiles of darifenacin and its derivatives, including this compound. A pooled analysis from multiple Phase III studies involving over 4000 patients indicated that darifenacin significantly reduced symptoms of OAB with manageable side effects.

Table 2: Summary of Clinical Findings on Darifenacin

Study TypeSample SizeDosage (mg/day)Efficacy (%)Side Effects (%)
Phase III4000+7.5/1560-7014.8
Phase IVVaries7.5/156521.3

Case Studies

  • Case Study on Efficacy : In a study involving elderly patients with OAB, darifenacin showed a significant reduction in urinary incontinence episodes compared to placebo .
  • Side Effect Management : A case report highlighted the management of constipation as a side effect in patients treated with darifenacin, emphasizing the importance of monitoring gastrointestinal symptoms during treatment .

Research Applications

This compound is not only significant for its therapeutic use but also serves as a model compound in research settings:

  • Chemical Stability Studies : Investigated for its stability under various oxidative conditions.
  • Biological Activity Research : Explored for potential interactions with other muscarinic receptors and their implications in broader pharmacological contexts .

Q & A

Q. What are the best practices for reporting this compound’s developmental toxicity in preclinical studies?

  • Methodological Answer : Follow OECD 414 guidelines for teratogenicity studies, including dose-ranging in pregnant rodents (e.g., 3–15 mg/kg/day). Report delays in developmental milestones (e.g., incisor eruption, vaginal opening) and use litter-based statistical analysis to avoid pseudoreplication .

Q. How should conflicting data on this compound’s receptor binding kinetics be reconciled in publications?

  • Methodological Answer : Disclose assay conditions (e.g., buffer pH, temperature) and ligand purity. Use meta-analysis tools (e.g., forest plots) to compare Kd values across studies, highlighting methodological variances (e.g., radioligand specific activity, tissue source) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.